molecular formula C22H18N6O4S B10879723 2-{[4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

2-{[4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B10879723
M. Wt: 462.5 g/mol
InChI Key: KFIOXOXYUJFQTR-UHFFFAOYSA-N
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Description

2-{[4-(2-Methoxyphenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(4-nitrophenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methoxyphenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazinecarbothioamide derivatives with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Methoxyphenyl Group: This step involves the alkylation of the triazole ring with a methoxyphenyl derivative under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the acylation of the triazole intermediate with 4-nitrophenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazole and pyridine rings can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various functionalized derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways involving triazole and pyridine derivatives.

    Industrial Applications: The compound can be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring is known to interact with metal ions, which could be a part of its mechanism in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The presence of both a pyridine ring and a nitrophenyl group in 2-{[4-(2-methoxyphenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N~1~-(4-nitrophenyl)acetamide distinguishes it from other similar compounds. This unique combination of functional groups may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H18N6O4S

Molecular Weight

462.5 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C22H18N6O4S/c1-32-19-5-3-2-4-18(19)27-21(15-10-12-23-13-11-15)25-26-22(27)33-14-20(29)24-16-6-8-17(9-7-16)28(30)31/h2-13H,14H2,1H3,(H,24,29)

InChI Key

KFIOXOXYUJFQTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4

Origin of Product

United States

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